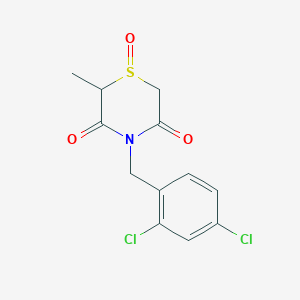

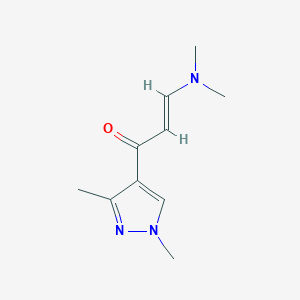

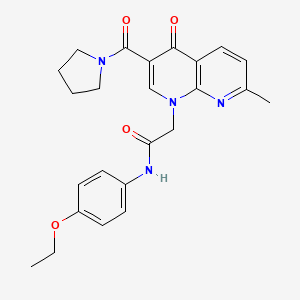

4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .

Synthesis Analysis

A method for synthesizing the 2,4-dichlorobenzoyl chloride, which could be a precursor to the compound you’re asking about, involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .

Physical And Chemical Properties Analysis

The safety data sheet for 2,4-Dichlorobenzyl chloride indicates that it is likely to be mobile in the environment due to its water solubility .

Scientific Research Applications

HCV NS5B Polymerase Inhibitors

Research by Ellis et al. (2008) introduced a novel class of inhibitors for HCV NS5B polymerase, demonstrating significant inhibitory activities in biochemical and replicon assays. These inhibitors, including compound 3a, showed potent activity and stability, highlighting their potential in therapeutic applications against HCV (Ellis et al., 2008).

Novel Tricyclic Compounds

Li et al. (2007) explored the development of novel tricyclic compounds based on 4H-benzo[1,4]thiazin-3-one, incorporating two privileged structures into one skeleton. This research demonstrates the potential for these compounds in creating diverse molecular architectures with possible applications in drug discovery (Li et al., 2007).

Chemistry of Thiazinanes

A study by Hassan et al. (2020) provided a comprehensive review of the chemistry of substituted thiazinanes and their derivatives, highlighting their importance in the treatment of various diseases. This review focused on synthetic approaches and the chemical reactivity of thiazinane derivatives, suggesting their broad applicability in medicinal chemistry (Hassan et al., 2020).

Synthesis of Shermilamine Alkaloids

Research by Townsend and Jackson (2003) described the synthesis of 9-methyl-1H-[1,4]thiazino[3,2-g]quinoline-2,5,10(3H)-trione, a core component of the shermilamine alkaloids. This work contributes to the synthesis of complex natural products and has implications for the development of novel pharmaceuticals (Townsend & Jackson, 2003).

Antimicrobial Activity of Thiazino-Oxazine Derivatives

Piste (2018) conducted research on the synthesis and antimicrobial activities of thiazino-oxazine derivatives, demonstrating their effectiveness against various bacterial and fungal strains. This study provides insight into the potential use of these compounds as antimicrobial agents (Piste, 2018).

Mechanism of Action

Target of Action

The primary target of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is the sodium channel protein . This protein plays a crucial role in the generation and conduction of action potentials, which are the electrical signals that underlie the functioning of nerves, muscles, and other excitable cells.

Mode of Action

The compound interacts with its target, the sodium channel protein, by acting as an antagonist . This means it binds to the protein and inhibits its function. The local anesthetic action of the compound is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

The compound’s interaction with the sodium channel protein affects the neuronal signaling pathways . By blocking the sodium channels, it inhibits the generation and conduction of action potentials. This leads to a decrease in neuronal signaling, which can result in analgesic effects, particularly in the context of sore throat relief .

Pharmacokinetics

It is known that the compound is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat . This suggests that the compound has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for oral administration.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of action potentials in neurons, leading to a decrease in neuronal signaling. This can result in the relief of symptoms such as pain and discomfort associated with conditions like sore throat .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s activity. A low-pH throat lozenge containing the compound has been found to deactivate certain viruses . Additionally, the compound maintains antimicrobial activity for 5 to 10 minutes after brushing , suggesting that its activity can be influenced by the presence of other substances in the environment.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that 2,4-Dichlorobenzyl alcohol, a related compound, is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .

Molecular Mechanism

The molecular mechanism of action of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is not well defined. It is suggested that the local anesthetic action of dichlorobenzyl alcohol, a related compound, is due to a reduced sodium channel blockade .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models .

properties

IUPAC Name |

4-[(2,4-dichlorophenyl)methyl]-2-methyl-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO3S/c1-7-12(17)15(11(16)6-19(7)18)5-8-2-3-9(13)4-10(8)14/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFXWNHSHPQFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1=O)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B2536947.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2536949.png)

![7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2536955.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2536956.png)

![Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2536957.png)

![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2536963.png)